ブロモジフルオロアセチルフルオリド

説明

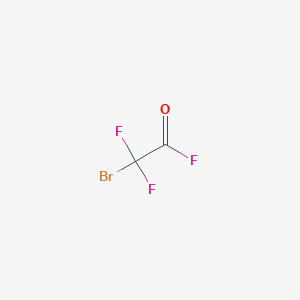

Bromodifluoroacetyl fluoride is a useful research compound. Its molecular formula is C2BrF3O and its molecular weight is 176.92 g/mol. The purity is usually 95%.

BenchChem offers high-quality Bromodifluoroacetyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromodifluoroacetyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

う蝕予防

ブロモジフルオロアセチルフルオリドは、フッ素含有量のため、歯科用製品の配合に使用できます。フッ素はう蝕抑制効果で知られており、う蝕予防に重要な役割を果たします。 フッ素は全身的に、または局所的に投与することができ、再石灰化プロセスに貢献し、歯のミネラル成分の溶解性を高めます .

化学におけるコンフォメーション解析

この化合物は、そのコンフォメーション特性を理解するために、実験的および理論的研究の対象となっています。 研究者は、ブロモジフルオロアセチルフルオリドの可能なコンフォマー間のエネルギー差、ならびにその振動スペクトルを調査してきました。振動スペクトルは、分光法における振動吸収の正確な割り当てに不可欠です .

有機化合物の合成

ブロモジフルオロアセチルフルオリドは、さまざまな有機化合物の合成に使用されます。 他の化学物質との反応性、特に気相反応における反応性は、医薬品やその他の用途向けの複雑な分子の調製において、ブロモジフルオロアセチルフルオリドを貴重な試薬にします .

マトリックス単離分光法

この化合物は、マトリックス単離分光法にも使用されています。マトリックス単離分光法は、低温で分子を単離して、その物理的特性を研究する手法です。 ブロモジフルオロアセチルフルオリドは、分光分析のためにアルゴンおよび窒素マトリックスに単離されています .

フッ素化剤

フッ素化剤として、ブロモジフルオロアセチルフルオリドは、標的分子にフッ素原子を導入できます。 これは、安定性の向上や反応性の変化など、特定の所望の特性を持つ化合物を開発する際に特に役立ちます .

環境研究

ブロモジフルオロアセチルフルオリドの分子状酸素やNO2またはCF3OFなどの他の開始剤との反応の研究は、大気化学とフッ素化化合物の環境影響に関する洞察を提供することができます .

将来の方向性

作用機序

Target of Action

Bromodifluoroacetyl fluoride is an organic compound that is used in the pharmaceutical industry . The primary targets of Bromodifluoroacetyl fluoride are drug molecules, where it is incorporated to impart specific properties or functionalities to the final product .

Mode of Action

It is known that the compound interacts with its targets (drug molecules) and modifies them, thereby influencing their properties and functionalities .

Biochemical Pathways

It is known that fluoride, a component of bromodifluoroacetyl fluoride, can affect various organs and its toxicity can cause cellular apoptosis . Fluoride-mediated apoptosis occurs via two vital pathways: mitochondrial-mediated and endoplasmic reticulum stress pathways .

Pharmacokinetics

It is known that fluoride, a component of bromodifluoroacetyl fluoride, is primarily governed by ph and storage in bone . Hydrofluoric acid (HF) diffuses across cell membranes far more easily than fluoride ion .

Result of Action

It is known that high and chronic exposure to fluoride causes cellular apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bromodifluoroacetyl fluoride. For example, fluoride, a component of Bromodifluoroacetyl fluoride, is a known inhibitor of glycolysis . In skeletal muscles, high concentration and long-term exposure to fluoride causes loss of muscle proteins leading to atrophy . Furthermore, fluoride can be immobilized by trapping in soil matrices, thereby limiting its solubility .

生化学分析

Biochemical Properties

Bromodifluoroacetyl fluoride plays a significant role in biochemical reactions due to its high reactivity. It interacts with various enzymes, proteins, and other biomolecules, primarily through its fluorinating properties. The compound can modify the structure and function of biomolecules by introducing fluorine atoms, which can alter their reactivity and stability. For instance, bromodifluoroacetyl fluoride can inhibit enzymes involved in metabolic pathways by binding to their active sites and preventing substrate access .

Cellular Effects

Bromodifluoroacetyl fluoride has profound effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s high reactivity allows it to interact with cellular components, leading to changes in cellular homeostasis. For example, bromodifluoroacetyl fluoride can inhibit glycolysis by interfering with key enzymes, resulting in reduced energy production and altered metabolic flux .

Molecular Mechanism

The molecular mechanism of bromodifluoroacetyl fluoride involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes, leading to their inhibition or activation. Bromodifluoroacetyl fluoride can also induce changes in gene expression by modifying transcription factors or signaling molecules. These interactions can result in altered cellular functions and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bromodifluoroacetyl fluoride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that bromodifluoroacetyl fluoride can cause oxidative stress and apoptosis in cells over prolonged exposure. The compound’s reactivity can lead to the formation of reactive oxygen species, which can damage cellular components and disrupt normal cellular processes .

Dosage Effects in Animal Models

The effects of bromodifluoroacetyl fluoride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity and adverse effects. Studies have shown that high doses of bromodifluoroacetyl fluoride can cause neurobehavioral impairments, oxidative stress, and apoptosis in animal models. These effects are dose-dependent and can vary based on the duration of exposure and the specific animal model used .

Metabolic Pathways

Bromodifluoroacetyl fluoride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit key enzymes in metabolic pathways, leading to altered metabolic flux and changes in metabolite levels. For example, bromodifluoroacetyl fluoride can inhibit enzymes involved in glycolysis, resulting in reduced energy production and accumulation of metabolic intermediates .

Transport and Distribution

The transport and distribution of bromodifluoroacetyl fluoride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, bromodifluoroacetyl fluoride can bind to proteins and other cellular components, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within the cell .

Subcellular Localization

Bromodifluoroacetyl fluoride’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For example, bromodifluoroacetyl fluoride can localize to the mitochondria, where it can interfere with mitochondrial function and induce oxidative stress. These interactions can significantly impact the compound’s activity and function within the cell .

特性

IUPAC Name |

2-bromo-2,2-difluoroacetyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrF3O/c3-2(5,6)1(4)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOFZGQDJKOKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378336 | |

| Record name | Bromo(difluoro)acetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38126-07-7 | |

| Record name | Bromo(difluoro)acetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the formation of Bromodifluoroacetyl fluoride?

A1: Bromodifluoroacetyl fluoride (CF2BrC(O)F) can be formed through the gas-phase oxidation of bromotrifluoroethene (CF2CFBr) initiated by trifluoromethylhypofluorite (CF3OF) []. This suggests a potential reaction pathway for the synthesis of this compound.

Q2: Are there any studies on the structural characterization of Bromodifluoroacetyl fluoride?

A2: Yes, there are studies dedicated to exploring the structural aspects of Bromodifluoroacetyl fluoride. While the abstract of [] doesn't delve into the specifics, it highlights the compound's formation. The title of the second paper suggests that both experimental and theoretical studies have been conducted on CF2BrC(O)F []. These likely involve spectroscopic techniques to determine its structure and properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

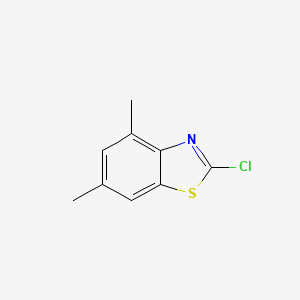

![3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1586798.png)